molecular formula C16H17N3O4S B2777372 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 2034292-42-5

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2777372
CAS No.: 2034292-42-5
M. Wt: 347.39
InChI Key: WUOJWWBLIDGPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole-furan hybrid scaffold linked via an ethyl group to a 4-methoxybenzenesulfonamide moiety. Sulfonamides are well-known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-22-15-2-4-16(5-3-15)24(20,21)18-7-8-19-11-14(10-17-19)13-6-9-23-12-13/h2-6,9-12,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOJWWBLIDGPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as furfural.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of pyrazole , furan , and sulfonamide groups. Below is a comparison with key analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Reference
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide (Target) Pyrazole-furan-ethyl, 4-methoxy sulfonamide ~355.39 Sulfonamide, methoxy, pyrazole, furan Synthesized
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine, chromenone, fluorophenyl 589.1 Sulfonamide, fluoro, chromenone, pyrimidine
N-((3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethanesulfonamide (Baricitinib Lactone Impurity) Pyrrolo-pyrimidine, tetrahydrofuran Not reported Sulfonamide, pyrrolo-pyrimidine, lactone
(E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide Pyrazole-phenyl, methylene linker ~400–450 Sulfonamide, pyrazole, substituted phenyl

Key Observations :

  • Pyrazole vs. Pyrazolo-Pyrimidine: The target compound’s pyrazole-furan system is less complex than the pyrazolo-pyrimidine-chromenone hybrid in , which may reduce steric hindrance and improve solubility.
  • Linker Effects : The ethyl linker in the target compound may enhance conformational flexibility compared to the rigid methylene linker in , affecting binding kinetics.
Physicochemical Properties
  • Solubility: The 4-methoxy group in the target compound likely enhances water solubility compared to non-polar analogs like fluorophenyl derivatives .
  • Thermal Stability : The melting point of the target compound is unreported, but sulfonamides with methoxy groups (e.g., N-(4-methoxyphenyl)benzenesulfonamide) typically exhibit MP ranges of 160–200°C, suggesting moderate stability .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O2C_{20}H_{19}N_{5}O_{2}, with a molecular weight of approximately 361.405 g/mol. The compound features several key structural components:

  • Furan ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Pyrazole moiety : Known for its diverse pharmacological properties.
  • Sulfonamide functional group : Enhances solubility and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the furan and sulfonamide groups. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.

General Synthetic Route :

  • Formation of the pyrazole core through condensation reactions.
  • Introduction of the furan ring via electrophilic substitution.
  • Attachment of the sulfonamide group through nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of benzo[b]furan have shown significant antiproliferative activity against various cancer cell lines, suggesting that this compound may exhibit comparable effects.

CompoundCell Line TestedIC50 (µM)Reference
Benzo[b]furan derivative 6aHCT116 (colon cancer)5.0
This compoundTBDTBDCurrent Study

Antimicrobial Activity

Compounds with furan and pyrazole rings are often evaluated for antimicrobial properties. The presence of these rings enhances interaction with microbial targets, potentially leading to significant antibacterial or antifungal activity.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Induction of apoptosis : Compounds with similar structures often trigger programmed cell death in cancer cells.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the effectiveness of a related compound on various human cancer cell lines using standard chemotherapeutic agents as controls. The results indicated that compounds with similar structures exhibited enhanced selectivity and potency compared to established drugs.

Case Study 2: Antimicrobial Screening
Another investigation focused on assessing the antimicrobial properties of derivatives containing furan and pyrazole rings against common pathogens. The results suggested significant inhibition at low concentrations, indicating potential therapeutic applications in infectious diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.